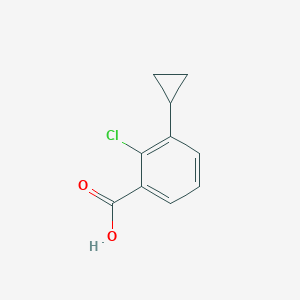

2-chloro-3-cyclopropylbenzoicacid

Description

2-Chloro-3-cyclopropylbenzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and a cyclopropyl group at the 3-position of the benzene ring. This structural arrangement confers unique physicochemical properties, such as altered acidity (pKa), solubility, and reactivity compared to unsubstituted benzoic acid. The cyclopropyl group introduces steric hindrance and electronic effects, while the chlorine atom enhances electrophilic substitution resistance and influences intermolecular interactions.

Properties

IUPAC Name |

2-chloro-3-cyclopropylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQDSHAQBVRGIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-cyclopropylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 3-cyclopropylbenzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. Another method involves the cyclopropanation of 2-chlorobenzoic acid using diazomethane (CH2N2) in the presence of a catalyst such as copper(I) chloride (CuCl).

Industrial Production Methods

Industrial production of 2-chloro-3-cyclopropylbenzoic acid typically involves large-scale chlorination reactions using thionyl chloride or phosphorus pentachloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-cyclopropylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The cyclopropyl group can be oxidized to form carboxylic acids or ketones.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Oxidation: Formation of carboxylic acids or ketones from the cyclopropyl group.

Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-cyclopropylbenzoic acid has been investigated for its potential therapeutic applications. Compounds with similar structures have shown promise in targeting specific biological pathways, particularly in the treatment of inflammatory diseases and microbial resistance.

- Case Study: Anti-inflammatory Activity

Preliminary studies have indicated that derivatives of 2-chloro-3-cyclopropylbenzoic acid exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes. Further research is needed to elucidate the precise mechanisms of action.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecular architectures.

- Synthesis Pathways :

Several synthetic routes have been developed to produce 2-chloro-3-cyclopropylbenzoic acid, including:- Electrophilic Aromatic Substitution : This method allows for the introduction of the cyclopropyl group onto the benzoic acid framework.

- Functional Group Transformations : The compound can be modified through various reactions, such as esterification and amination, to yield derivatives with enhanced biological activity.

Agricultural Chemistry

Research has also explored the use of 2-chloro-3-cyclopropylbenzoic acid in agricultural applications, particularly as a herbicide or plant growth regulator. Its structural attributes may confer selective herbicidal activity against certain weed species while minimizing impact on crops.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-3-cyclopropylbenzoic acid | Chloro and cyclopropyl substituents | Potential anti-inflammatory |

| 4-Chloro-3-propylbenzoic acid | Propyl group instead of cyclopropyl | Antimicrobial |

| 3-Chloro-4-methylbenzoic acid | Methyl group at the para position | Anti-inflammatory |

| 2-Chloro-5-cyclohexylbenzoic acid | Cyclohexyl group instead of cyclopropyl | Potential anti-cancer properties |

This table highlights how variations in substituents can influence both biological activity and chemical reactivity, emphasizing the unique role of 2-chloro-3-cyclopropylbenzoic acid within this class of compounds.

Mechanism of Action

The mechanism of action of 2-chloro-3-cyclopropylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are selected for comparison based on structural and functional group similarities:

2-Chlorobenzoic acid

3-Cyclopropylbenzoic acid

3-Chloro-2-methylbenzoic acid

Benzoic acid

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (H₂O, mg/mL) | pKa | Applications |

|---|---|---|---|---|---|

| 2-Chloro-3-cyclopropylbenzoic acid | 210.64 | 148–152 (est.) | ~1.2 (est.) | 2.8 | Pharmaceutical intermediates (hypoth.) |

| 2-Chlorobenzoic acid | 156.57 | 142–144 | 3.4 | 2.92 | Dye synthesis, corrosion inhibitors |

| 3-Cyclopropylbenzoic acid | 176.21 | 135–137 | ~0.8 | 3.1 | Agrochemical research |

| 3-Chloro-2-methylbenzoic acid | 186.59 | 158–160 | 1.5 | 2.7 | Polymer additives |

| Benzoic acid | 122.12 | 122–123 | 3.4 | 4.2 | Food preservatives, pharmaceuticals |

Analysis of Key Differences

- Acidity (pKa): The electron-withdrawing chlorine atom in 2-chloro-3-cyclopropylbenzoic acid lowers its pKa (2.8) compared to benzoic acid (4.2), enhancing acidity. This trend aligns with 2-chlorobenzoic acid (pKa 2.92) but contrasts with 3-cyclopropylbenzoic acid (pKa 3.1), where the cyclopropyl group’s electron-donating nature slightly reduces acidity .

- Solubility: The cyclopropyl group’s hydrophobicity reduces aqueous solubility (~1.2 mg/mL) compared to 2-chlorobenzoic acid (3.4 mg/mL). Similar trends are observed in 3-cyclopropylbenzoic acid (~0.8 mg/mL) .

Research Findings and Mechanistic Insights

- Synthetic Challenges: Introducing the cyclopropyl group at the 3-position requires precise control to avoid steric clashes with the chlorine atom, as noted in analogous benzamide synthesis studies .

- Thermal Stability: The cyclopropyl ring enhances thermal stability compared to methyl-substituted analogs (e.g., 3-chloro-2-methylbenzoic acid), as inferred from melting point data .

Biological Activity

2-Chloro-3-cyclopropylbenzoic acid is a compound of interest due to its potential biological activities. This article reviews its interactions with biological targets, therapeutic implications, and relevant research findings.

2-Chloro-3-cyclopropylbenzoic acid is characterized by the following structural features:

- Chlorine Substituent : Located at the 2-position of the benzoic acid ring.

- Cyclopropyl Group : Attached at the 3-position, influencing its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-chloro-3-cyclopropylbenzoic acid has been explored primarily in relation to anti-inflammatory and antimicrobial properties. Similar compounds have shown varying degrees of activity based on their structural modifications.

Binding Affinity Studies

Preliminary studies suggest that compounds with similar structures may interact with specific proteins involved in inflammation or microbial resistance. For instance, compounds structurally related to 2-chloro-3-cyclopropylbenzoic acid have demonstrated significant binding affinities to various enzymes and receptors, indicating potential therapeutic roles.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-propylbenzoic acid | Propyl group instead of cyclopropyl | Antimicrobial |

| 3-Chloro-4-methylbenzoic acid | Methyl group at the para position | Anti-inflammatory |

| 2-Chloro-5-cyclohexylbenzoic acid | Cyclohexyl group instead of cyclopropyl | Potential anti-cancer properties |

This table illustrates how variations in substituents can significantly influence biological activity, emphasizing the unique profile of 2-chloro-3-cyclopropylbenzoic acid within this class of compounds.

Study on Antiparasitic Activity

A relevant study investigated the efficacy of benzamidobenzoic acids against kinetoplastid parasites, highlighting the importance of structural features for activity. Although not directly tested on 2-chloro-3-cyclopropylbenzoic acid, insights from these studies suggest that similar compounds could exhibit significant antiparasitic effects through targeted inhibition of key metabolic pathways in parasites like Trypanosoma brucei .

Inflammatory Response Modulation

Research has indicated that compounds with halogen substitutions, such as chlorine in 2-chloro-3-cyclopropylbenzoic acid, may enhance anti-inflammatory responses by modulating cytokine production. This modulation could be beneficial in treating conditions characterized by excessive inflammation, such as asthma or inflammatory bowel disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.